2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Overview
Description
Synthesis Analysis
The synthesis of cyclic ethers and dioxane derivatives is well-documented in the provided papers. For instance, the synthesis of 2,3,5,6-tetramethyl-1,4-dioxane isomers was achieved through cyclization reactions involving meso- and dl-2,3-butanediol, 1,3-butadiene, mercuric oxide, and iodine . Additionally, the synthesis of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane was reported using 2-(hydroxymethyl)-1,4-butanediol and 2,2-methoxy propane with methyl-p-toluenesulfonate as a catalyst . These methods could potentially be adapted for the synthesis of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclic ethers and dioxane derivatives is characterized using techniques such as nuclear magnetic resonance (NMR) spectrometry. The coupling constants and conformational analysis of the methine protons in the 1,4-dioxane ring provide valuable information about the spatial arrangement of atoms in these molecules . The structure of the title compound in paper also reveals the orientation of substituents around the dioxane ring, which is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
The reactivity of dioxane derivatives with nucleophilic reagents is explored in the provided papers. For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione react with potassium hydroxide, ammonia, and hydrazine hydrate to form various structural blocks . These reactions highlight the potential of dioxane derivatives to participate in nucleophilic addition reactions, which could be relevant for the chemical behavior of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic ethers and dioxane derivatives are influenced by their molecular structure. The conformation of substituents and the presence of electron-withdrawing or donating groups can affect properties such as solubility, boiling point, and reactivity. While the specific properties of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol are not discussed in the provided papers, the general principles derived from the studies of related compounds can be applied to predict its behavior .
Scientific Research Applications
Corrosion Inhibition
One notable application of compounds structurally related to 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is in corrosion inhibition. The compound 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, which shares a similar structure, has been studied for its effectiveness in protecting mild steel from corrosion in an acidic environment. This research demonstrates the potential of such compounds in practical applications like material protection and industrial maintenance (Chafiq et al., 2020).
Chemical Synthesis
Compounds with a similar structure to 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol have been utilized in various chemical syntheses. For example, Ghaffarinia and Golchoubian (2005) described the preparation of phenol-based ligands with complex coordination sites, starting from similar compounds. These ligands have potential applications in catalysis and material science (Ghaffarinia & Golchoubian, 2005).
Structural Analysis and Identification
Detailed structural analysis and identification of compounds related to 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol have been conducted using advanced techniques like NMR spectroscopy. This is essential for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Yu Shu-lin, 2010).
Quantum Chemical Studies
Quantum chemical studies have been carried out on similar compounds to understand their molecular interactions and reaction mechanisms. These studies are crucial for designing new materials and drugs, as they provide a deep insight into the molecular behavior of such compounds (Kurilova & Kantor, 2021).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards (flammability, reactivity, etc.), and appropriate safety precautions when handling the compound.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing if the compound has shown biological activity.
Please note that the above is a general outline and the specific details would depend on the specific compound being studied. For “2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol”, more research is needed to provide a comprehensive analysis. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(iodomethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZXJZHWRBSRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285887 | |
Record name | methyl 6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol | |
CAS RN |
5155-46-4 | |
Record name | NSC226972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC43144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.